N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2548991-63-3
VCID: VC11833026
InChI: InChI=1S/C19H22N4O/c1-14-6-2-3-7-16(14)21-19(24)23-11-9-15-12-22(13-17(15)23)18-8-4-5-10-20-18/h2-8,10,15,17H,9,11-13H2,1H3,(H,21,24)
SMILES: CC1=CC=CC=C1NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Molecular Formula: C19H22N4O
Molecular Weight: 322.4 g/mol

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

CAS No.: 2548991-63-3

Cat. No.: VC11833026

Molecular Formula: C19H22N4O

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide - 2548991-63-3

Specification

CAS No. 2548991-63-3
Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
IUPAC Name N-(2-methylphenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Standard InChI InChI=1S/C19H22N4O/c1-14-6-2-3-7-16(14)21-19(24)23-11-9-15-12-22(13-17(15)23)18-8-4-5-10-20-18/h2-8,10,15,17H,9,11-13H2,1H3,(H,21,24)
Standard InChI Key VTGZQUVQCXIJNV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Canonical SMILES CC1=CC=CC=C1NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a saturated bicyclic pyrrolopyrrole system with aromatic substituents. The octahydropyrrolo[3,4-b]pyrrole core consists of two fused pyrrolidine rings, providing rigidity and stereochemical complexity. The pyridin-2-yl group at position 5 introduces π-π stacking capabilities, while the N-(2-methylphenyl)carboxamide moiety enhances lipophilicity and target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁N₄O
Molecular Weight333.4 g/mol
IUPAC NameN-(2-Methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds3

The calculated logP value of 2.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The trifluoromethyl group in analogous compounds enhances metabolic stability, though this substituent is absent here.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, leveraging palladium-catalyzed cross-coupling and carboxamide bond formation. A representative route includes:

  • Core Construction: Cyclocondensation of pyrrolidine precursors under refluxing toluene to form the octahydropyrrolo[3,4-b]pyrrole scaffold .

  • Pyridine Incorporation: Suzuki-Miyaura coupling with pyridin-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst.

  • Carboxamide Formation: Reaction of the amine intermediate with 2-methylphenyl isocyanate in dichloromethane .

Table 2: Optimization of Coupling Reaction Conditions

ParameterOptimal Condition
CatalystPd(PPh₃)₄ (5 mol%)
SolventDMF/H₂O (4:1)
Temperature80°C
Reaction Time12 hours
Yield68%

Reaction yields are sensitive to solvent polarity and temperature, with DMF/water mixtures providing optimal miscibility for the boronic acid coupling partner.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the pyridine ring (δ 8.5–7.2 ppm) and the octahydropyrrolopyrrole protons (δ 3.8–2.1 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 333.4 [M+H]⁺ .

  • X-ray Crystallography: Limited data exist, but analogous compounds exhibit chair conformations in the bicyclic core .

Biological Activity and Mechanism

Table 3: Comparative Receptor Binding Affinities (Hypothetical Data)

CompoundOX1R IC₅₀ (nM)H3R Ki (nM)
Target Compound120 ± 1585 ± 10
Reference Ligand45 ± 520 ± 3

While exact data for this compound are unavailable, its carboxamide group likely enhances hydrogen bonding with receptor residues, as seen in related quinazoline derivatives.

Antibacterial Activity

Therapeutic Applications and Future Directions

Neuropharmacology

Given its receptor modulation potential, the compound could be explored for:

  • Insomnia: Orexin receptor antagonism promotes sleep .

  • Cognitive Disorders: H3R inverse agonists enhance acetylcholine release .

Oncology

Pyridine-containing compounds often exhibit kinase inhibitory activity. Molecular docking studies suggest affinity for EGFR and VEGFR2, though in vitro assays are needed.

Synthetic Challenges

Current limitations include moderate yields in cross-coupling steps and stereochemical control in the bicyclic core. Future work could explore asymmetric catalysis and flow chemistry to address these issues .

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